molecular formula C45H86O8 B13764324 Anhydroenneaheptitol 3,5-distearate CAS No. 67953-14-4

Anhydroenneaheptitol 3,5-distearate

Cat. No.: B13764324
CAS No.: 67953-14-4
M. Wt: 755.2 g/mol
InChI Key: FTTUXMDJGRNMLP-UHFFFAOYSA-N
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Description

However, the dataset includes detailed information on structurally related distearate esters, which are derivatives of stearic acid (C18H36O2) esterified with polyols or metal ions. These compounds share functional similarities, such as hydrophobic properties, emulsification capabilities, and applications in cosmetics or industrial processes. Below, we compare four distearate analogs: Glycol Distearate, Zinc Distearate, Hydroxyaluminum Distearate, and Pentaerythritol Distearate, leveraging the available evidence to highlight their distinct properties and applications.

Properties

CAS No.

67953-14-4

Molecular Formula

C45H86O8

Molecular Weight

755.2 g/mol

IUPAC Name

[4-hydroxy-3,5-bis(hydroxymethyl)-5-(octadecanoyloxymethyl)oxan-3-yl]methyl octadecanoate

InChI

InChI=1S/C45H86O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(48)52-39-44(35-46)37-51-38-45(36-47,43(44)50)40-53-42(49)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43,46-47,50H,3-40H2,1-2H3

InChI Key

FTTUXMDJGRNMLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1(COCC(C1O)(CO)COC(=O)CCCCCCCCCCCCCCCCC)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anhydroenneaheptitol 3,5-distearate typically involves the esterification of anhydroenneaheptitol with stearic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 150-180°C for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and improving efficiency.

Chemical Reactions Analysis

Types of Reactions: Anhydroenneaheptitol 3,5-distearate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield anhydroenneaheptitol and stearic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester groups to alcohols.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Potassium permanganate, chromic acid, acidic or basic medium.

    Reduction: Lithium aluminum hydride, dry ether, low temperatures.

Major Products:

    Hydrolysis: Anhydroenneaheptitol and stearic acid.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Anhydroenneaheptitol 3,5-distearate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism and enzyme interactions.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions and its biocompatibility.

    Industry: Utilized in the production of cosmetics, lubricants, and as an additive in food products for its emulsifying properties.

Mechanism of Action

The mechanism of action of Anhydroenneaheptitol 3,5-distearate primarily involves its interaction with lipid membranes and enzymes. The ester bonds in the compound can be hydrolyzed by lipases, releasing anhydroenneaheptitol and stearic acid, which can then participate in various metabolic pathways. The compound’s ability to form stable emulsions also plays a role in its mechanism of action, particularly in drug delivery systems where it can enhance the solubility and bioavailability of hydrophobic drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key characteristics of the distearate compounds:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Water Solubility CAS Number Key Applications References
Glycol Distearate C38H74O4 595.006 60–63<sup>1</sup>, 65–73<sup>6</sup> Insoluble 627-83-8 Cosmetics (pearlescent agent, emulsifier)
Zinc Distearate C36H70O4Zn 632.32 Not specified Insoluble 557-05-1 Plastics (lubricant, release agent)
Hydroxyaluminum Distearate Not specified Not specified Not specified Not specified Not provided Industrial stabilizer, market-driven uses
Pentaerythritol Distearate C41H78O6 ~697.05 (calculated) 72 Insoluble 13081-97-5 Cosmetics (viscosity enhancer, emulsifier)

Notes:

  • Glycol Distearate exhibits a melting point discrepancy due to variations in synthesis or purity .
  • Pentaerythritol Distearate ’s molecular weight is calculated based on its structure (pentaerythritol backbone + two stearate groups).

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